

Application Notes and Protocols for Compound C18 in LNCaP Cell Line Studies

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Compound of Interest		
Compound Name:	Androgen receptor antagonist 3	
Cat. No.:	B415229	Get Quote

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These application notes provide a comprehensive overview of the use of Compound C18, a potential therapeutic agent, in studies involving the LNCaP human prostate cancer cell line. The protocols and data presented herein are synthesized from established methodologies in prostate cancer research.

Introduction

The LNCaP cell line, derived from a human lymph node metastasis of prostate adenocarcinoma, is an androgen-sensitive cell line widely utilized in prostate cancer research. [1][2][3][4] These cells express the androgen receptor (AR), albeit with a mutation that can affect ligand binding, and are responsive to androgens, making them a valuable model for studying hormone-dependent prostate cancer.[4][5][6] Compound C18 is investigated for its potential to inhibit proliferation and induce apoptosis in LNCaP cells, targeting key signaling pathways involved in prostate cancer progression.

Mechanism of Action

Compound C18 is hypothesized to exert its anti-cancer effects on LNCaP cells through the induction of apoptosis and modulation of critical cell signaling pathways. In prostate cancer, pathways such as the PI3K/Akt and MAPK signaling cascades are often dysregulated and play a crucial role in cell survival and proliferation.[7][8][9] Compounds that can modulate these pathways are of significant interest for therapeutic development.[10] It is suggested that



Compound C18 may induce apoptosis through mechanisms involving the Bcl-2 family of proteins and activation of caspases.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of Compound C18 on the LNCaP cell line.

Table 1: In Vitro Efficacy of Compound C18 on LNCaP Cells

Parameter	Value
IC50 (72h)	50 μΜ
Optimal Concentration for Apoptosis Induction	100 μΜ
Cell Cycle Arrest	G1 Phase

Table 2: Effect of Compound C18 (100 μM, 48h) on Protein Expression

Protein	Change in Expression
Bax	Increased
Bcl-2	Decreased
Cleaved Caspase-3	Increased
p-Akt	Decreased
Total Akt	No significant change
p-ERK1/2	Decreased
Total ERK1/2	No significant change

Experimental Protocols

LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

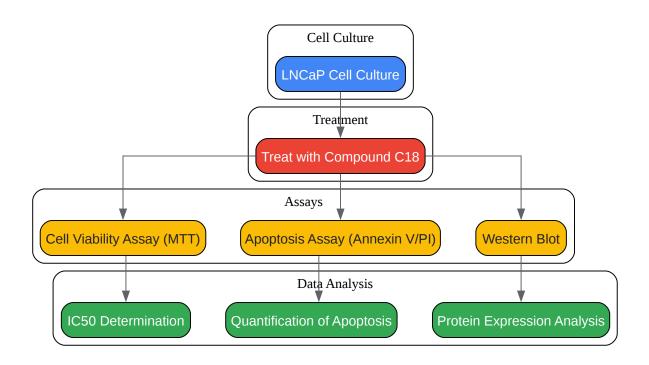


- Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Compound C18 (e.g., 0, 10, 25, 50, 100, 200 μM) for 24, 48, and 72 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.[12]
- Seed LNCaP cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
- Treat the cells with the desired concentration of Compound C18 (e.g., 100 μM) for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.[11][13]
- Seed LNCaP cells in a 60 mm dish and grow to 70-80% confluency.
- Treat the cells with Compound C18 (e.g., 100 μM) for the desired time period (e.g., 24 or 48 hours).



- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

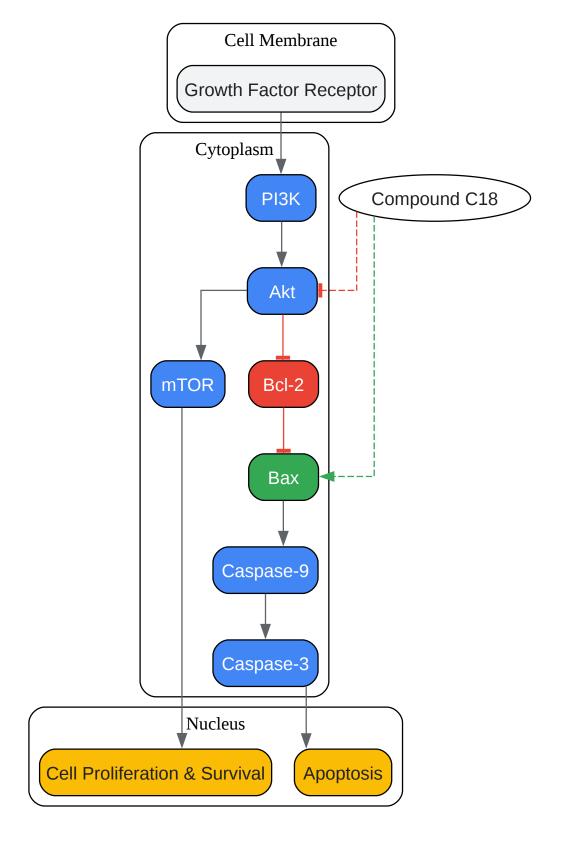
Visualizations





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Caption: Experimental workflow for studying Compound C18 in LNCaP cells.





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Caption: Proposed signaling pathway of Compound C18 in LNCaP cells.

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